Deltamethrinic acid

説明

特性

IUPAC Name |

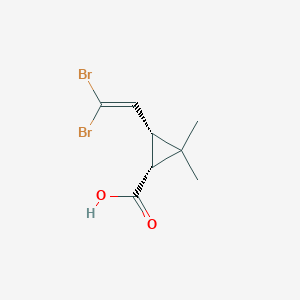

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemistry of Deltamethrinic Acid

Total Synthesis Approaches to Enantiopure Deltamethrinic Acid

The total synthesis of enantiopure this compound has been a significant area of research, driven by the commercial importance of deltamethrin. Various approaches have been developed, often starting from readily available chiral precursors or employing asymmetric reactions to establish the desired stereocenters.

Classical Synthetic Routes to Cyclopropanecarboxylic Acid Structures

The synthesis of cyclopropanecarboxylic acids has a long history, with several "classical" methods being established. One traditional approach involves the cyclization of halo-nitriles. For instance, the reaction of a metal cyanide with 1-bromo-3-chloropropane can yield 4-chlorobutyronitrile, which is then cyclized to cyclopropanenitrile and subsequently hydrolyzed to cyclopropanecarboxylic acid. google.com Another common method is the malonic ester synthesis, which is a versatile tool for forming carbon-carbon bonds. organicchemistrytutor.comyoutube.com This approach can be adapted to create the cyclopropane ring. organicchemistrytutor.com

A notable classical route to a related pyrethroid acid, chrysanthemic acid, involves the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, catalyzed by copper. This method, however, typically yields a mixture of cis and trans isomers. The synthesis of this compound often involves modifications of these classical routes or entirely new strategies to control the specific cis stereochemistry and introduce the dibromovinyl group. hebmu.edu.cn For example, one strategy involves the ozonolysis of methyl (1R)-cis-chrysanthemate to produce methyl-(1R)-cis-caronaldehyde, which is then converted to this compound. prepchem.com

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies have been employed in the synthesis of this compound and its analogs.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. slideshare.netresearchgate.net This is particularly useful for creating libraries of compounds for structure-activity relationship studies. A divergent approach to pyrethroid acids could start from a common chiral precursor, such as (1R)-trans-chrysanthemic acid, which can be chemically transformed into this compound through a series of reactions including ozonolysis and epimerization. hebmu.edu.cn Another divergent strategy starts from a chiral bicyclic lactam, which can be used to synthesize various enantiomerically pure cyclopropanes, including the precursor to this compound. researchgate.net

Asymmetric Synthesis of this compound Isomers

Achieving the correct absolute stereochemistry is paramount for the biological activity of deltamethrin. Therefore, numerous asymmetric synthetic methods have been developed to produce the desired (1R,3R)-cis isomer of this compound. wikipedia.org

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comwordpress.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including alkylation and aldol reactions. harvard.edu In the synthesis of this compound precursors, chiral auxiliaries derived from amino alcohols, such as (S)-valinol, have been used to create chiral bicyclic lactams. researchgate.net These lactams can then undergo diastereoselective cyclopropanation. researchgate.net

Chiral catalysts are another powerful tool for enantioselective synthesis. wikipedia.org These catalysts, which are themselves chiral, interact with the substrate to favor the formation of one enantiomer over the other. wikipedia.orgthechemicalengineer.com Various types of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. wikipedia.orgrsc.org For instance, chiral rhodium and iridium complexes with chiral cyclopentadienyl (Cpx) ligands have been used in a variety of asymmetric C-H functionalization reactions to create privileged scaffolds. snnu.edu.cn In the context of cyclopropanation, transition metal catalysts are often used to decompose diazo compounds, generating a metal carbene that then reacts with an alkene. rsc.org

Enantioselective Cyclopropanation Methodologies for this compound Precursors

Enantioselective cyclopropanation is a key step in many syntheses of this compound. This can be achieved through several methods, including:

Michael-initiated ring closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org

Decomposition of diazo compounds: As mentioned earlier, transition metal catalysts can be used to generate carbenes from diazo compounds, which then react with alkenes. The use of chiral ligands on the metal catalyst can induce high enantioselectivity. rsc.org

Kulinkovich cyclopropanation: This method uses a titanium catalyst to react an ester or amide with a Grignard reagent to form substituted cyclopropanols. Asymmetric variants of this reaction have been developed to produce enantioenriched cyclopropanes. rsc.org

A specific example involves the diastereoselective cyclopropanation of chiral bicyclic lactams using sulfur ylides. This method has been successfully applied to the total synthesis of cis-(1S, 3R)-deltamethrinic acid. colab.wsdanielromogroup.comacs.org

Diastereoselective Synthesis Utilizing Chiral Scaffolds

The use of chiral scaffolds is a common strategy to control the diastereoselectivity of a reaction. A chiral scaffold is a molecule with a defined three-dimensional structure that can influence the approach of reagents to a reactive site.

In the synthesis of this compound, chiral bicyclic lactams have proven to be effective chiral scaffolds. researchgate.netresearchgate.net These lactams can be prepared from readily available chiral amino alcohols. The rigid bicyclic structure of the lactam controls the facial selectivity of reactions, such as cyclopropanation. For example, the cyclopropanation of an α,β-unsaturated bicyclic lactam derived from L-(S)-t-leucinol proceeds with high diastereoselectivity to give the desired cyclopropane adduct, which can then be converted to this compound. hebmu.edu.cn This approach has been used in the total synthesis of cis-(1S, 3R)-deltamethrinic acid with high enantiomeric excess. danielromogroup.comacs.org

Another approach involves the use of chemo-enzymatic processes. For example, a lipase-catalyzed kinetic resolution can be used to prepare an enantiopure alcohol, which is then transformed through a series of steps, including a stereoselective carbenic dediazotization, to furnish the enantiopure this compound. researchgate.net

Influence of this compound Stereochemistry on the Biological Activity of Deltamethrin Derivatives

The stereochemistry of this compound is the single most critical factor determining the insecticidal potency of its derivatives, most notably deltamethrin. Deltamethrin has three chiral centers, leading to a possibility of eight stereoisomers. However, only the ester derived from (1R,3R)-deltamethrinic acid and an (S)-α-cyano-3-phenoxybenzyl alcohol exhibits the exceptionally high insecticidal activity for which deltamethrin is known. arkat-usa.orgresearchgate.net

The insecticidal action of pyrethroids stems from their ability to bind to voltage-gated sodium channels in the nervous systems of insects, causing prolonged channel opening, which leads to paralysis and death. hebmu.edu.cn The specific (1R,cis) configuration of the cyclopropane ring in deltamethrin allows for an optimal fit into the binding site on the sodium channel protein. hebmu.edu.cn

Isomers with different stereochemistries at the cyclopropane ring, such as those derived from (1S)-deltamethrinic acid or the trans-isomers, exhibit dramatically reduced or negligible insecticidal activity. researchgate.nethebmu.edu.cn For example, the (1S)-stereoisomers of deltamethrin are reported to have a much lower effect on the membrane potential of nerve cells compared to the (1R)-isomers. hebmu.edu.cn This highlights the high degree of stereospecificity of the target site.

The table below illustrates the profound impact of this compound's stereochemistry on the biological activity of deltamethrin.

| Deltamethrin Stereoisomer | Acid Moiety Stereochemistry | Alcohol Moiety Stereochemistry | Relative Insecticidal Activity | Reference(s) |

| Deltamethrin | (1R,3R)-cis | (S) | Very High | arkat-usa.orgresearchgate.net |

| Isomer 2 | (1S,3S)-cis | (R) | Very Low | researchgate.nethebmu.edu.cn |

| Isomer 3 | (1R,3S)-trans | (S) | Low | hebmu.edu.cn |

| Isomer 4 | (1S,3R)-trans | (R) | Very Low | hebmu.edu.cn |

| Other Isomers | Various combinations | Various combinations | Negligible to Very Low | researchgate.nethebmu.edu.cn |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of this compound is an area where the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of renewable feedstocks, biocatalysis, and improving atom economy.

Use of Renewable Feedstocks: A significant step towards a greener synthesis is the utilization of renewable starting materials. As mentioned previously, the synthesis of this compound from (+)-Δ³-carene, a component of turpentine from pine trees, is a prime example of using a renewable feedstock. frontiersin.org Similarly, the use of D-mannitol, a sugar alcohol found in fruits and vegetables, has been explored for the synthesis of pyrethroid methyl esters. researchgate.net These approaches move away from a reliance on petrochemical-based starting materials.

Biocatalysis and Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes, aligns with several green chemistry principles, including the use of catalysts (Principle 9) and designing for degradation (Principle 10). The chemo-enzymatic synthesis of this compound, which employs lipases for the kinetic resolution of racemic intermediates, is a prominent example. acs.orgresearchgate.net This method operates under mild conditions (room temperature and neutral pH), avoiding the need for harsh chemicals and reducing energy consumption. researchgate.netresearchgate.net The high selectivity of enzymes leads to the production of enantiomerically pure intermediates, which is crucial for the synthesis of the final active ingredient. acs.orgresearchgate.net

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product, is a central tenet of green chemistry (Principle 2). egyankosh.ac.inprimescholars.com While some traditional synthetic routes to pyrethroids suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste, newer methods aim to improve this. researchgate.net For instance, catalytic processes are inherently more atom-economical than stoichiometric ones. egyankosh.ac.in The development of catalytic cyclopropanation reactions and other catalytic transformations in the synthesis of this compound contributes to a higher atom economy and less waste generation.

Designing for Biodegradability: Pyrethroids like deltamethrin are designed to be biodegradable, which is a key aspect of green chemistry's Principle 10 (Design for Degradation). hebmu.edu.cn Their ester linkage is susceptible to hydrolysis by enzymes found in various organisms and in the environment, breaking them down into less toxic components, including this compound. frontiersin.orgfrontiersin.orgresearchgate.net This contrasts with older, more persistent insecticides.

The integration of these green chemistry principles into the synthesis of this compound not only leads to more environmentally friendly processes but can also result in more efficient and cost-effective production in the long term.

Biodegradation and Environmental Transformation Pathways of Deltamethrinic Acid

Photolytic Degradation and Phototransformation of this compound Precursors

Deltamethrin, the parent compound, undergoes degradation through various environmental processes, including photolysis. When exposed to sunlight, deltamethrin can undergo cis-trans isomerization, ester cleavage, and loss of bromine atoms. inchem.orgresearchgate.net These photolytic reactions are key pathways that lead to the formation of various degradation products, including Br2CA. orst.edupiat.org.nzepa.govresearchgate.netresearchgate.netepa.govepa.govnih.govebi.ac.uk For instance, photolysis of deltamethrin in aqueous solutions or natural waters induces degradation, with processes such as hydrolysis and photochemical conversion contributing to the breakdown of the parent molecule and the generation of metabolites like Br2CA. inchem.orgiwaponline.com While direct photolytic studies specifically on isolated Br2CA are not extensively detailed in the provided literature, its formation is intrinsically linked to the photolytic breakdown of deltamethrin.

Environmental Persistence and Mobility of 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid in Various Matrices

Following its formation from the degradation of deltamethrin, Br2CA's environmental behavior is governed by its physicochemical properties, influencing its persistence and movement through different environmental compartments.

Soil Matrix Interactions and Adsorption-Desorption Dynamics

Deltamethrin itself exhibits very strong adsorption to soil organic matter, resulting in low mobility and limited leaching potential into groundwater. inchem.orgorst.eduwho.intfortunejournals.comresearchgate.net Soil sorption coefficients (Koc) for deltamethrin are reported to be exceptionally high, ranging from 7.05 x 10⁵ to 3.14 x 10⁶. orst.edu This strong binding means that deltamethrin is practically immobile in soil columns and unlikely to leach significantly, especially in soils with higher organic matter or clay content. inchem.org

In contrast to the parent compound, Br2CA, a major degradation product of deltamethrin, is reported to be more mobile in soils. orst.edu This increased mobility suggests that while deltamethrin remains largely bound to soil particles, its breakdown product, Br2CA, has a greater propensity to move within the soil profile or potentially be transported to water bodies if it becomes unbound from soil matrices. The low desorption percentages observed for deltamethrin from soil further indicate its persistence within the soil matrix. fortunejournals.com

Aquatic System Degradation and Fate, Including Half-Life Studies

Deltamethrin degrades relatively rapidly in aquatic environments. Reported half-lives for deltamethrin in water vary significantly, typically ranging from 1-4 hours to 8-48 hours, depending on the method of application and environmental conditions. orst.edupiat.org.nz The primary degradation routes in water include hydrolysis and photochemical conversion, which lead to the formation of various metabolites. orst.eduiwaponline.com

Br2CA is identified as a major degradation product of deltamethrin in aquatic systems. orst.edupiat.org.nzresearchgate.net In one study, Br2CA constituted approximately 90% of the total radioactivity in the aqueous phase 168 hours post-application of deltamethrin. piat.org.nz While specific half-life studies for isolated Br2CA in aquatic environments are not extensively detailed within the provided literature, its persistence as a significant metabolite indicates that it remains in the aquatic environment for a considerable duration after the initial breakdown of deltamethrin.

Sediment-Water Interfacial Dynamics and Distribution

Deltamethrin demonstrates strong adsorption to both soil and sediment particles, which significantly limits its mobility within aquatic ecosystems. inchem.orgorst.eduwho.int Studies have shown that deltamethrin can persist in sediments, with maximum concentrations detected within 48 hours of application and remaining detectable for up to 306 days in some cases. orst.edu This strong affinity for sediment suggests a potential for accumulation in this compartment. orst.eduwho.int

Data Tables

Table 1: Deltamethrin Soil Half-Lives

| Soil Condition | Half-life Range (Days) | Source |

| Aerobic (Lab) | 11-72 | orst.edu |

| Anaerobic (Soil) | 31-36 | orst.edu |

| Terrestrial Field | 5.7-209.0 | orst.edu |

Table 2: Deltamethrin Aquatic Half-Lives

| Aquatic Environment Condition | Half-life Range | Source |

| Water (General) | 8-48 hours | orst.edu |

| Water (Specific Application) | 1-4 hours | orst.edu |

| Tralomethrin to Deltamethrin | 6.9 hours | piat.org.nz |

| Deltamethrin Degradation | 81.0 hours | piat.org.nz |

| Deltamethrin (HPLC Data) | 8.1 hours | piat.org.nz |

Table 3: Deltamethrin Soil Sorption Coefficients (Koc)

| Soil Sorption Coefficient (Koc) Range | Source |

| 7.05 x 10⁵ - 3.14 x 10⁶ | orst.edu |

Compound List

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)

Deltamethrin

Tralomethrin

3-phenoxybenzoic acid (PBA)

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA)

3-phenoxybenzaldehyde

3-phenoxybenzyl alcohol

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxoyl chloride (bicisthemic acid chloride)

Analytical Methodologies for Deltamethrinic Acid Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the cornerstone for separating and analyzing deltamethrinic acid and related pyrethroic acids, offering the necessary resolution and sensitivity.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC is often employed after derivatization to enhance its volatility and thermal stability.

Detection: Common detectors used with GC for pyrethroids and their metabolites include the Electron Capture Detector (ECD), Flame Ionization Detector (FID), and Mass Spectrometry (MS). GC-ECD is particularly favored for its high sensitivity to halogenated compounds like deltamethrin. GC-MS provides superior selectivity and structural confirmation, allowing for definitive identification of metabolites. actamedicamarisiensis.roceu.esresearchgate.netresearchgate.net

Derivatization: this compound, being a carboxylic acid, can be derivatized to improve its chromatographic performance. For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) is a common strategy to convert the carboxylic acid into a more volatile and electron-capturing ester, facilitating GC-ECD analysis. nih.gov

Chiral Separations: GC, equipped with chiral stationary phases (CSPs) such as cyclodextrin derivatives, can also be utilized for the enantiomeric separation of pyrethroic acids, including this compound. mdpi.comchiralpedia.com

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of deltamethrin and its related pyrethroic acids, often without the need for derivatization, due to its ability to handle less volatile and polar compounds.

Detection: HPLC is commonly coupled with Ultraviolet (UV) detection, often using Diode-Array Detection (DAD) for spectral confirmation. springernature.com However, for enhanced sensitivity and selectivity, HPLC is frequently coupled with Mass Spectrometry (MS). actamedicamarisiensis.roresearchgate.netepa.govrsc.orgresearchgate.netnih.govca.gov

Methodology: HPLC methods for pyrethroic acids typically employ reversed-phase C18 columns. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. epa.govrsc.orgnih.govca.gov Specific methods have been developed for the simultaneous determination of deltamethrin and its metabolite 3-phenoxybenzoic acid (3-PBAcid), achieving limits of quantification (LOQ) around 0.1 µg/mL with good recovery rates. epa.gov

Chiral Separations: HPLC, utilizing chiral stationary phases derived from cyclodextrins or other chiral selectors, is a powerful tool for the enantiomeric separation of pyrethroic acids. mdpi.comchiralpedia.com Studies have demonstrated the effectiveness of cyclodextrin derivatives in achieving high chiral resolution for this compound. mdpi.comresearchgate.netnih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the trace analysis of this compound and other pyrethroid metabolites in complex matrices.

Sensitivity and Selectivity: LC-MS/MS offers significantly lower detection limits compared to HPLC-UV, making it ideal for quantifying trace levels of analytes. The use of Multiple Reaction Monitoring (MRM) or Dynamic Multiple Reaction Monitoring (dMRM) modes allows for highly specific detection based on precursor and product ion transitions. nih.govca.gov

Applications: LC-MS/MS methods have been validated for the simultaneous determination of deltamethrin and its metabolites in various matrices, including maize silage, with reported LOQs in the low µg kg⁻¹ range and high recoveries (e.g., 93.7-109.2%). nih.gov It is also employed for pesticide metabolite analysis in plant tissues. nih.gov

Ionization and Matrix Effects: Electrospray Ionization (ESI) is the common ionization technique. However, matrix effects, such as ion suppression, can impact sensitivity. Strategies like matrix-matched calibration or the use of volatile buffers (e.g., ammonium acetate) are employed to mitigate these effects. ca.govwaters.com

High-Performance Liquid Chromatography (HPLC) Applications for Pyrethroic Acids

Spectroscopic and Spectrophotometric Approaches in Metabolite Characterization

Spectroscopic and spectrophotometric methods play a role in the characterization and, in some cases, the quantification of this compound.

Spectrophotometry: Spectrophotometric methods have been developed for the determination of deltamethrin, often involving colorimetric reactions. actamedicamarisiensis.roresearchgate.net These methods can be advantageous due to their simplicity and lower cost compared to chromatographic techniques, though they may offer less specificity.

Spectroscopy for Characterization: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and confirmation of this compound and its related compounds, particularly during synthesis or degradation studies. rsc.orgacs.org For example, IR and NMR were used to characterize lithiated intermediates relevant to the synthesis of this compound. acs.org

Electrophoretic Methods for Chiral Separation of Pyrethroic Acids

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pyrethroic acids, including this compound, owing to its high efficiency, speed, and minimal sample and reagent consumption.

Chiral Selectors: The separation is achieved by employing chiral selectors, most commonly cyclodextrin derivatives, within the capillary. Positively charged cyclodextrins, such as permethyl monoamino-β-cyclodextrin (PMMAβCD), have demonstrated excellent selectivity for pyrethroic acids, enabling the separation of enantiomers and diastereomers. actamedicamarisiensis.roceu.esmdpi.comspringernature.comresearchgate.netresearchgate.netnih.gov

Optimized Conditions: Studies have identified optimal conditions, including specific concentrations of chiral selectors and pH values, to achieve high chiral resolution (e.g., Rs values up to 20.0 for cis-deltamethrinic acid) for this compound. researchgate.net The separation mechanism relies on differential interactions between the chiral selector and the enantiomers of the analyte. mdpi.comchiralpedia.com

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, ensuring efficient extraction, removal of interfering matrix components, and analyte enrichment.

Extraction Methods: A variety of extraction techniques are employed depending on the matrix:

Environmental Samples (Soil, Water, Air): Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet extraction, ultrasonic extraction, pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE). ceu.esresearchgate.netresearchgate.netnih.govmdpi.comepa.gov For soil samples, extraction with solvent mixtures like hexane:acetone is frequently used. epa.gov

Biological Samples (Blood, Plasma, Urine, Tissues): Techniques such as protein precipitation, SPE, and Liquid-Phase Microextraction (LPME) are utilized. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net Sample clean-up steps, like evaporation and reconstitution, are often integrated. nih.govmdpi.comresearchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly sample preparation methods that minimize the use of hazardous organic solvents and energy. Techniques employing alternative green solvents or solvent-free extraction are increasingly being explored. rsc.orgmdpi.com

Derivatization for GC: As mentioned, derivatization steps are sometimes incorporated prior to GC analysis to enhance analyte properties. nih.gov

Method Validation, Quality Assurance, and Interlaboratory Comparisons in this compound Analysis

Ensuring the reliability and accuracy of analytical methods for this compound is paramount for its effective detection and quantification, particularly in regulatory and research contexts. This involves rigorous method validation, robust quality assurance protocols, and participation in interlaboratory comparisons.

Method Validation

Method validation confirms that an analytical procedure is suitable for its intended purpose. Key parameters assessed include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness wjarr.comnpra.gov.my.

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision describes the degree of agreement among individual test results. Studies on deltamethrin and its related compounds have reported various performance metrics. For instance, in the analysis of deltamethrin in rat plasma, intra-day precision (relative standard deviation, %R.S.D.) ranged from 1.5% to 12.3%, and accuracy (%Error) ranged from 4.0% to 10.6% nih.gov. Inter-day precision and accuracy were also within acceptable limits, with %R.S.D. between 7.1% and 11.6% and %Error between 6.3% and 8.2% nih.gov. In olive oil analysis, deltamethrin exhibited a recovery rate of approximately 80% researchgate.net. For cypermethrin, another pyrethroid, the accuracy and precision of the HPLC method were found to be within acceptable ranges wjarr.com.

Linearity and Range: Linearity assesses whether the method's response is directly proportional to the analyte concentration. A reversed-phase HPLC method for deltamethrin demonstrated linearity with correlation coefficients exceeding 0.995 over a concentration range of 0.2 to 30 mg/L researchgate.net. Similarly, a method for cypermethrin showed linearity across a range of 50% to 150% of the working concentration, with correlation coefficients greater than 0.999 wjarr.com.

Limits of Detection (LOD) and Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For deltamethrin in olive oil, the LOQ was determined to be 0.2 mg/kg researchgate.net. In plasma analysis, the LOQ for both deltamethrin and its metabolite 3-phenoxybenzoic acid was 0.1 µg/ml nih.gov.

Specificity and Selectivity: These ensure that the method can accurately measure the target analyte in the presence of other components in the sample matrix, such as impurities or related compounds wjarr.comnpra.gov.my.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or temperature, indicating its reliability during routine use wjarr.comnpra.gov.my.

Table 1: Summary of Method Validation Parameters for Deltamethrin and Related Compounds

| Parameter | Analyte/Matrix | Reported Value/Range | Reference |

| Limit of Quantitation | Deltamethrin in Olive Oil | 0.2 mg/kg | researchgate.net |

| Recovery | Deltamethrin in Olive Oil | ~80% | researchgate.net |

| Linearity (R²) | Deltamethrin (HPLC) | > 0.995 | researchgate.net |

| Intra-day Precision | Deltamethrin in Rat Plasma | 1.5% - 12.3% R.S.D. | nih.gov |

| Intra-day Accuracy | Deltamethrin in Rat Plasma | 4.0% - 10.6% Error | nih.gov |

| Inter-day Precision | Deltamethrin in Rat Plasma | 7.1% - 11.6% R.S.D. | nih.gov |

| Inter-day Accuracy | Deltamethrin in Rat Plasma | 6.3% - 8.2% Error | nih.gov |

| Limit of Quantitation | Deltamethrin & 3-PBAcid in Rat Plasma | 0.1 µg/ml | nih.gov |

| Recovery | Deltamethrin in Rat Plasma | ~91% | nih.gov |

| Recovery | 3-PBAcid in Rat Plasma | ~94% | nih.gov |

| Linearity | Cypermethrin (HPLC) | 50% - 150% of working concentration, R² > 0.999 | wjarr.com |

| Accuracy & Precision | Cypermethrin (HPLC) | Within acceptable limits | wjarr.com |

Quality Assurance

Quality assurance (QA) in analytical chemistry encompasses the procedures and systems put in place to ensure that analytical data are reliable, reproducible, and meet predefined quality standards. For this compound analysis, QA measures include the use of certified reference materials, calibration standards, control samples, and adherence to standardized operating procedures (SOPs) researchgate.neteurl-pesticides.eu.

Reference Standards and Calibration: The use of high-purity analytical standards for this compound and its related compounds is fundamental. Calibration curves are generated using these standards at known concentrations to accurately quantify the analyte in unknown samples researchgate.net. For pesticide residue analysis, it is critical to calibrate a representative set of analytes in each batch, with minimum calibration frequencies specified to maintain accuracy eurl-pesticides.eu.

Control Samples: Incorporating control samples, which are samples with known analyte concentrations analyzed alongside unknown samples, helps monitor the analytical process and detect any drift or systematic errors.

Data Integrity and Documentation: Meticulous record-keeping, including raw data, calculations, and instrument logs, is essential. This documentation supports the traceability and validity of the analytical results npra.gov.my. Proper storage of standards and extracts is also critical to prevent degradation or loss, which could impact analytical accuracy eurl-pesticides.eu.

Interlaboratory Comparisons (ILCs) and Proficiency Testing (PT)

Interlaboratory comparisons (ILCs) and proficiency testing (PT) schemes are vital components of laboratory quality assurance. These programs involve multiple laboratories analyzing identical samples to evaluate their performance and compare results under controlled conditions compalab.orgassociation-aglae.frifep.de.

Purpose and Scope: ILCs and PTs serve to assess a laboratory's competence for specific tests, identify areas for improvement, and provide objective evidence of performance, often in the context of accreditation (e.g., ISO/IEC 17025) compalab.orgassociation-aglae.frifep.de. They are organized according to international standards such as ISO 17043 compalab.orgifep.de. Participants are typically free to use their own validated methods, allowing for the evaluation of method performance across different laboratories europa.eu.

Application to this compound Analysis: While specific publicly documented PT schemes focusing exclusively on this compound were not identified in the search results, the principles of ILCs and PTs are universally applicable to the analysis of such compounds. Laboratories involved in pesticide residue analysis, environmental monitoring, or food safety testing that includes this compound would benefit from participating in general pesticide or chemical analysis PT schemes. Such participation provides an external benchmark for method performance and laboratory proficiency, ensuring that results are comparable and reliable across different analytical facilities europa.eu.

Q & A

Q. What analytical methods are recommended for identifying and quantifying deltamethrinic acid in degradation studies?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound and its degradation by-products. Key fragmentation patterns (e.g., m/z = 429 for this compound) should be cross-referenced with the NIST library for confirmation . For quantification, calibration curves using synthetic standards are essential, with attention to matrix effects in environmental samples.

Q. How can researchers ensure stereochemical purity when synthesizing this compound?

Enantiopure synthesis requires stereocontrolled isomerization at specific carbons (e.g., inversion at [Cd] or [Cb] in chrysanthemic acid precursors). Metalation catalysts (e.g., zinc in acetic acid) enable cis/trans isomerization, while palladium-catalyzed arylation/alkynylation ensures halogen substitution without stereochemical scrambling . Chiral chromatography (e.g., cyclodextrin-based selectors) should validate purity post-synthesis .

Q. What are the major hydrolysis by-products of this compound in aquatic environments?

Hydrolysis typically yields α-hydroxy-3-phenoxy-benzeneacetonitrile and this compound derivatives via ester cleavage. These products are identifiable via GC-MS fragmentation (m/z = 209 and 281, respectively) and align with published NIST data . Control experiments in untreated water are critical to distinguish environmental degradation from artifact formation.

Advanced Research Questions

Q. How can computational modeling optimize this compound synthesis pathways?

Density functional theory (DFT) studies can predict transition states for key reactions, such as β-elimination or radical-mediated lactone ring opening. For example, Scheme 49 () describes a radical process retaining cis-configuration on the cyclopropane ring. Modeling halogen exchange reactions (e.g., Cl/Br substitution in permethrinic acid precursors) can also guide catalyst selection (e.g., PdCl₂(dppb)) to minimize side products .

Q. What experimental strategies resolve contradictions in degradation kinetics reported for this compound?

Conflicting degradation rates may arise from pH-dependent protonation of amine-functionalized catalysts (e.g., CNC-PEI). Design experiments to isolate variables:

- Compare degradation rates under controlled pH (e.g., pH 6.5 for optimal CNC-PEI activity) .

- Use isotopic labeling (e.g., deuterated solvents) to track β-elimination pathways .

- Validate findings against prior studies (e.g., Bavcon et al.’s malathion degradation control experiments) .

Q. How do cyclodextrin selectors improve chiral separation of this compound diastereomers?

Positively ionized permethyl monoamino β-cyclodextrin (PMMAβCD) at pH 6.5 achieves enantiomeric resolution (α = 20.0) by exploiting electrostatic interactions with anionic this compound. Key parameters include selector concentration (16 mM) and temperature control (80–100°C) to balance volatility and selectivity .

Q. What are the challenges in scaling enantioselective synthesis of this compound for high-throughput studies?

Scaling requires:

- Avoiding kinetic resolution pitfalls during metalation (e.g., zinc in acetic acid for cis-isomer cyclopropane retention) .

- Optimizing palladium-catalyzed cross-coupling (e.g., aryl-zinc halides with [PdCl₂(dppb)]) to maintain stereochemical integrity .

- Implementing continuous-flow systems to enhance reaction control and reduce racemization .

Methodological Considerations

Q. How should researchers design experiments to validate this compound degradation pathways?

- Use GC-MS to monitor intermediates (e.g., diethyl fumarate, m/z = 125) and confirm pathway consistency with NIST data .

- Conduct time-resolved sampling to distinguish primary degradation products from secondary artifacts.

- Include abiotic controls (e.g., untreated aqueous samples) to isolate CNC-PEI-mediated effects .

Q. What are best practices for reporting synthetic yields and purity in this compound studies?

- Follow IUPAC guidelines for stereochemical descriptors (e.g., cis/trans, R/S configurations).

- Report yields after chiral purification (e.g., PMMAβCD chromatography) and characterize products via NMR (¹H/¹³C) and high-resolution MS .

- Disclose all synthetic steps in supplementary materials, including catalyst loading and reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。